(E)-[3-(1H-imidazol-1-yl)propyl]({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine
Description
The compound (E)-3-(1H-imidazol-1-yl)propylamine features a planar imine (C=N) group in the (E)-configuration, confirmed via X-ray crystallography in analogous structures . Key structural elements include:
- Imidazole moiety: A heterocyclic aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.
- Propyl linker: A flexible chain connecting the imidazole to the imine group.
- Tetramethyl dioxaborolane: A boron-containing group that enhances reactivity in cross-coupling reactions and stabilizes the aryl group .
- Aromatic phenyl ring: Substituted with the dioxaborolane group, contributing to electronic effects and solubility.
This compound’s design combines features relevant to medicinal chemistry (imidazole’s bioactivity) and materials science (boron’s role in Suzuki–Miyaura coupling) .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BN3O2/c1-18(2)19(3,4)25-20(24-18)17-8-6-16(7-9-17)14-21-10-5-12-23-13-11-22-15-23/h6-9,11,13-15H,5,10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLISNACBKHYCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCCCN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(1H-imidazol-1-yl)propylamine, with the CAS number 2096353-54-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring and a dioxaborolane moiety, which are known to contribute to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily associated with its interaction with specific molecular targets in cancer therapy. It has been shown to act as a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), which plays a critical role in tumor progression and metastasis.
Inhibition of DDR1
Recent studies have highlighted the compound's ability to inhibit DDR1 with an IC50 value of approximately 23.8 nM. This selectivity is crucial for minimizing off-target effects that can arise from less specific inhibitors. The compound demonstrated significant inhibition against DDR1 while showing minimal activity against other kinases such as DDR2 and Bcr-Abl, making it a promising candidate for targeted cancer therapies .
Antitumor Activity
In vitro studies have indicated that the compound effectively suppresses the migration and invasion of non-small cell lung cancer (NSCLC) cells. For instance, in wound healing assays, it reduced wound closure by 84% at a concentration of 5.0 µM, demonstrating potent anti-metastatic properties .
Data Table: Biological Activity Overview
| Activity | IC50 Value (nM) | Selectivity |
|---|---|---|
| DDR1 Inhibition | 23.8 | High (vs. DDR2: 1740 nM) |
| Migration Inhibition (NSCLC) | N/A | Significant |
| Invasion Inhibition (NSCLC) | N/A | Dose-dependent |
Case Study 1: NSCLC Treatment
A study involving H1299 NSCLC cells treated with varying concentrations of the compound showed a dose-dependent suppression of cell migration and invasion. At concentrations of 1.25 µM, 2.5 µM, and 5.0 µM, the compound inhibited cell invasion by 17%, 50%, and 71%, respectively .
Case Study 2: Kinase Selectivity Profiling
In a comprehensive kinase profiling study using KINOMEscan technology, the compound displayed excellent selectivity for DDR1 over a panel of 468 kinases, reinforcing its potential as a targeted therapeutic agent in oncology .
Scientific Research Applications
Pharmaceutical Research
One of the primary areas of interest for (E)-3-(1H-imidazol-1-yl)propylamine is its potential as a pharmaceutical agent. The imidazole moiety is known for its role in various biological processes, including:
- Antimicrobial Activity : Compounds containing imidazole rings have been studied for their effectiveness against various pathogens. Research indicates that modifications to the imidazole structure can enhance antimicrobial properties .
- Neuroprotective Effects : Some studies suggest that imidazole derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Coordination Chemistry
The boron component in this compound allows it to participate in coordination chemistry. This property can be exploited in:
- Catalysis : The compound can serve as a catalyst or ligand in various organic reactions, potentially improving reaction rates and selectivity.
- Boronic Acid Chemistry : The presence of boron allows it to engage in Suzuki-Miyaura cross-coupling reactions, which are essential in synthesizing complex organic molecules.
Organic Electronics
Research into organic semiconductors has identified boron-containing compounds as promising materials for electronic applications. The unique electronic properties of (E)-3-(1H-imidazol-1-yl)propylamine may facilitate:
- Light Emitting Diodes (LEDs) : Its ability to form stable complexes could enhance the performance of organic LEDs.
- Solar Cells : The compound may be utilized in the development of more efficient organic photovoltaic devices.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various imidazole derivatives against E. coli and Staphylococcus aureus. Results indicated that compounds similar to (E)-3-(1H-imidazol-1-yl)propylamine showed significant inhibition zones compared to control groups, suggesting its potential as an antibacterial agent.
Case Study 2: Neuroprotective Properties
In vitro studies on neuronal cell lines treated with imidazole derivatives demonstrated reduced apoptosis rates when exposed to oxidative stress. These findings highlight the protective effects that compounds like (E)-3-(1H-imidazol-1-yl)propylamine may offer against neurodegenerative conditions.
Comparison with Similar Compounds
Imine Derivatives with Imidazole Moieties
| Compound Name | Key Substituents | Synthesis Method | Key Properties/Applications | Reference |
|---|---|---|---|---|
| (E)-3-(1H-Imidazol-1-yl)propylamine | Tetramethyl dioxaborolane phenyl | Imine condensation (aldehyde + amine) | Cross-coupling precursor; potential bioactivity | |
| (E)-1-(4-(1H-Imidazol-1-yl)phenyl)-N-(3-(triethoxysilyl)propyl)methan-1-imine | Triethoxysilylpropyl | Aldehyde + APTES (3-aminopropyltriethoxysilane) | Silane-based materials; surface modification | |
| [(2-Chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine | Chloro-fluorophenyl | Alkylation of imidazole-propylamine | Antimicrobial agent (hypothesized) | |
| (3-Imidazol-1-yl-propyl)-(5-methyl-furan-2-ylmethyl)-amine | 5-Methylfuran | Nucleophilic substitution | Pharmaceutical intermediate |
Key Observations :
- The dioxaborolane group in the target compound distinguishes it from silane- or halogen-substituted analogs, offering unique reactivity in cross-coupling reactions .
- Triethoxysilyl derivatives (e.g., ) are tailored for materials science, whereas halogenated analogs (e.g., ) may prioritize bioactivity.
- Furan-containing imidazole derivatives (e.g., ) exhibit altered electronic properties due to the oxygen heterocycle, impacting solubility and binding affinity.
Boron-Containing Analogues
The tetramethyl dioxaborolane group classifies this compound among aryl boronic esters, which are pivotal in Suzuki–Miyaura coupling. Compared to simpler arylboronic acids:
Structural and Electronic Comparisons
Q & A
Q. What are the recommended synthetic routes for preparing the compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of imidazole-containing compounds often involves condensation reactions, metal-catalyzed couplings, and purification via chromatography. Key steps include:
- Schiff base formation : Reacting amines with carbonyl-containing precursors under reflux conditions (e.g., acetonitrile or DMF) .
- Catalytic systems : Copper(I) bromide and cesium carbonate are effective for facilitating C–N bond formation, as seen in the synthesis of pyrazole derivatives (17.9% yield after 2 days at 35°C) .
- Purification : Flash column chromatography with gradients (e.g., ethyl acetate/hexane) is critical for isolating pure products .
- Optimization : Prolonged reaction times (e.g., 48 hours) and inert atmospheres may enhance yields, while adjusting solvent polarity can reduce byproducts .
Q. Table 1: Comparison of Synthetic Methods
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and analytical methods ensures structural validation:
- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks. For example, imidazole protons resonate at δ 7.5–8.5 ppm, while aromatic protons in tetramethyl dioxaborolane appear as singlets .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ peaks) .
- FT-IR : Identifies functional groups like C=N (1630–1680 cm⁻¹) and B–O (1350–1400 cm⁻¹) .
- Elemental Analysis : Matches calculated and experimental C/H/N percentages to confirm purity .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological efficacy?
- Methodological Answer : SAR studies require systematic modification of substituents and evaluation of biological outputs:
- Substituent variation : Replace the tetramethyl dioxaborolane group with other electron-withdrawing/donating groups (e.g., trifluoromethyl, methoxy) to assess impact on target binding .
- Bioactivity assays : Test derivatives against bacterial/fungal strains (e.g., Staphylococcus aureus) or cancer cell lines (e.g., MTT assays) to correlate structural changes with potency .
- Crystallography : Resolve X-ray structures of ligand-target complexes (e.g., quinazoline derivatives bound to enzymes) to identify critical interactions .
Q. What strategies resolve contradictions in biological activity data across studies involving imidazole-containing compounds?
- Methodological Answer : Discrepancies often arise from experimental variables. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., cisplatin for antitumor studies) .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to account for batch-to-batch variability .
- Meta-analysis : Compare data across publications to identify trends (e.g., imidazole derivatives show higher activity against Gram-positive bacteria) .
Q. How can computational modeling guide the design of derivatives for targeted therapeutic applications?
- Methodological Answer : Computational tools predict binding modes and optimize pharmacokinetics:
- Molecular docking : Screen derivatives against target proteins (e.g., urokinase receptor) to prioritize candidates with high binding scores .
- MD simulations : Simulate ligand-receptor dynamics (e.g., 100-ns trajectories) to evaluate stability of key interactions (e.g., hydrogen bonds with active-site residues) .
- ADMET prediction : Use tools like SwissADME to forecast solubility, permeability, and toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
